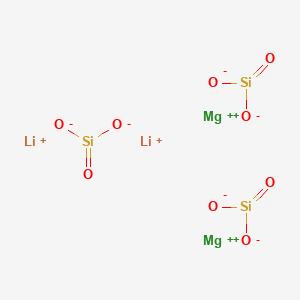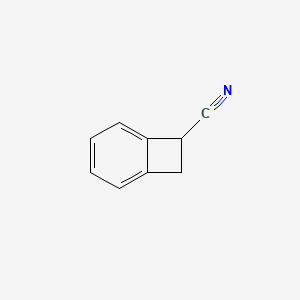
1-Benzocyclobutenecarbonitril
Übersicht
Beschreibung
1-Benzocyclobutenecarbonitrile is an organic compound with the empirical formula C9H7N . It has a molecular weight of 129.16 and is used as a precursor for R-cyano- or R-keto-substituted o-quinodimethanes .
Synthesis Analysis
The synthesis of 1-Benzocyclobutenecarbonitrile involves the use of enantiomeric resolution by CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC (new generation chiral stationary phases) by chromatography .
Molecular Structure Analysis
The molecular structure of 1-Benzocyclobutenecarbonitrile can be represented by the SMILES string N#CC1Cc2ccccc12 . The IUPAC Standard InChI is InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
1-Benzocyclobutenecarbonitrile is a liquid at room temperature . It has a refractive index of 1.5479 and a density of 1.055 g/mL at 25 °C . It has a boiling point of 88 °C at 1.3 mmHg .
Wissenschaftliche Forschungsanwendungen
Vorläufer für R-Cyano- oder R-Keto-substituierte o-Chinondimethane
1-Benzocyclobutenecarbonitril wird als Vorläufer für R-Cyano- oder R-Keto-substituierte o-Chinondimethane verwendet . Diese sind wichtige Zwischenprodukte in der organischen Synthese, insbesondere bei der Herstellung verschiedener Pharmazeutika und komplexer organischer Moleküle.
Enantiomerenauftrennung
Es wurde berichtet, dass die Verbindung durch CHIRALPAK IA, CHIRALPAK IB und CHIRALPAK IC, die eine neue Generation chiraler stationärer Phasen sind, einer Enantiomerenauftrennung unterzogen werden kann . Dieser Prozess ist auf dem Gebiet der chiralen Synthese von entscheidender Bedeutung, bei dem das Ziel darin besteht, ein einzelnes Enantiomer einer Verbindung zu produzieren. Dies ist besonders wichtig in der pharmazeutischen Industrie, da verschiedene Enantiomere eines Arzneimittels unterschiedliche biologische Aktivitäten haben können.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1-benzocyclobutenecarbonitrile is used as a precursor for r-cyano- or r-keto-substituted o-quinodimethanes , which are highly reactive dienes that can interact with a wide range of dienophiles .
Mode of Action
1-Benzocyclobutenecarbonitrile undergoes efficient ring-opening under high temperature and pressure conditions to generate ortho-quinodimethanes . These ortho-quinodimethanes subsequently react with various dienophiles in a Diels–Alder cycloaddition to form complex heterocyclic ring systems .
Biochemical Pathways
The compound’s ability to generate ortho-quinodimethanes and participate in diels–alder cycloadditions suggests that it may influence a variety of biochemical processes, particularly those involving the synthesis of complex heterocyclic compounds .
Result of Action
The molecular and cellular effects of 1-Benzocyclobutenecarbonitrile’s action primarily involve the generation of ortho-quinodimethanes and the formation of complex heterocyclic ring systems through Diels–Alder cycloadditions . These reactions can lead to the synthesis of a wide range of compounds, potentially influencing various cellular processes.
Action Environment
The action of 1-Benzocyclobutenecarbonitrile is significantly influenced by environmental factors such as temperature and pressure . High temperature and pressure conditions facilitate the efficient ring-opening of 1-Benzocyclobutenecarbonitrile and the subsequent generation of ortho-quinodimethanes . Therefore, the efficacy and stability of 1-Benzocyclobutenecarbonitrile are likely to be highly dependent on these environmental conditions.
Biochemische Analyse
Biochemical Properties
1-Benzocyclobutenecarbonitrile plays a significant role in biochemical reactions, particularly in the formation of complex heterocyclic compounds through Diels–Alder cycloadditions . This compound interacts with enzymes and proteins that facilitate these cycloadditions, such as ortho-quinodimethanes, which are generated through the ring-opening of benzocyclobutenes . The interactions between 1-Benzocyclobutenecarbonitrile and these biomolecules are crucial for the synthesis of various biologically active compounds.
Cellular Effects
1-Benzocyclobutenecarbonitrile has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth and differentiation . Additionally, 1-Benzocyclobutenecarbonitrile can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-Benzocyclobutenecarbonitrile involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, it can inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. Conversely, it can activate other enzymes, enhancing their catalytic activity and promoting the synthesis of desired compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzocyclobutenecarbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-Benzocyclobutenecarbonitrile can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 1-Benzocyclobutenecarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of specific biomolecules . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and health.
Metabolic Pathways
1-Benzocyclobutenecarbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Enzymes such as cytochrome P450 may play a role in the metabolism of 1-Benzocyclobutenecarbonitrile, converting it into different metabolites with distinct biochemical properties.
Transport and Distribution
The transport and distribution of 1-Benzocyclobutenecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in various cellular compartments. The distribution of 1-Benzocyclobutenecarbonitrile can affect its activity and function, influencing the overall biochemical response of cells to this compound.
Subcellular Localization
1-Benzocyclobutenecarbonitrile exhibits specific subcellular localization patterns, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its role in biochemical reactions.
Eigenschaften
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIDKRPZJBUHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987531 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6809-91-2 | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



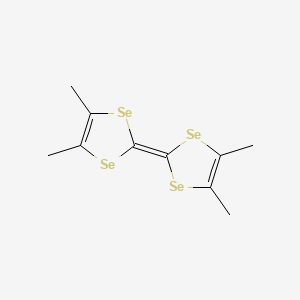



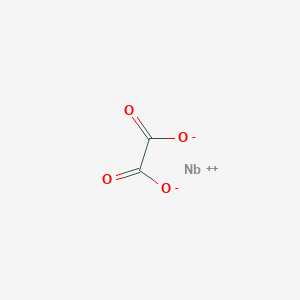
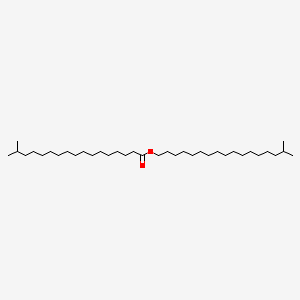
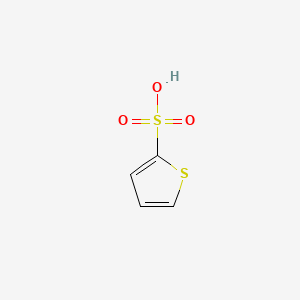

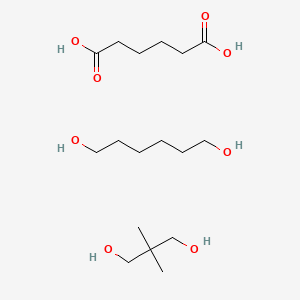
![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)

